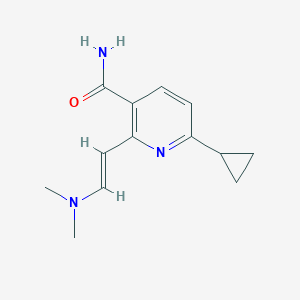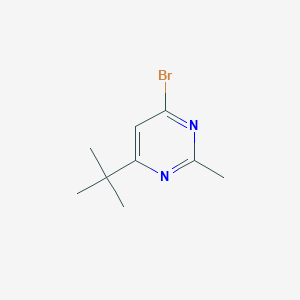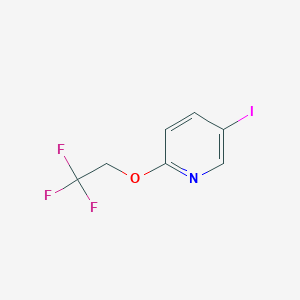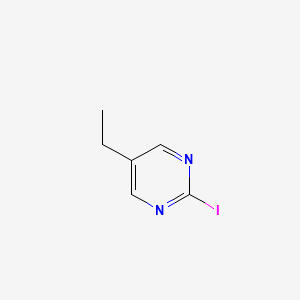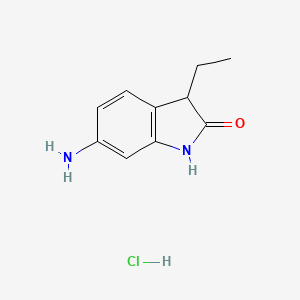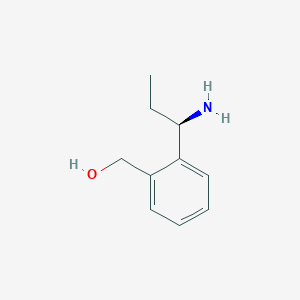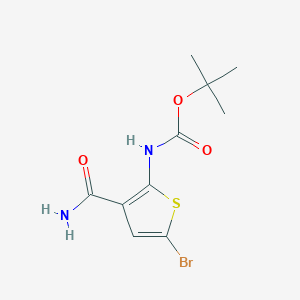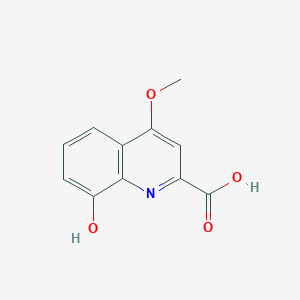
8-Hydroxy-4-methoxyquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-methoxyquinoline-2-carboxylic acid typically involves the reaction of 8-hydroxyquinoline with methoxycarbonylating agents under controlled conditions. One common method includes the use of methanol and a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming quinones.
Reduction: Reduction reactions can target the quinoline ring, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
8-Hydroxy-4-methoxyquinoline-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-methoxyquinoline-2-carboxylic acid involves its ability to chelate metal ions, particularly iron. This chelation disrupts essential metal-dependent processes in microorganisms, leading to their inhibition or death. The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the methoxy group.
4-Hydroxyquinoline-2-carboxylic acid: Another derivative with different substitution patterns on the quinoline ring.
Uniqueness
8-Hydroxy-4-methoxyquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its chelating ability and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
28027-14-7 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
8-hydroxy-4-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-9-5-7(11(14)15)12-10-6(9)3-2-4-8(10)13/h2-5,13H,1H3,(H,14,15) |
InChI Key |
BBZLFYDYFRWHEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
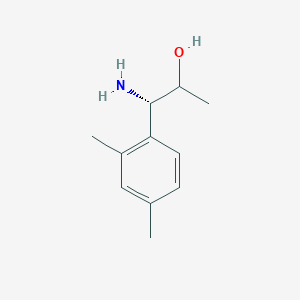
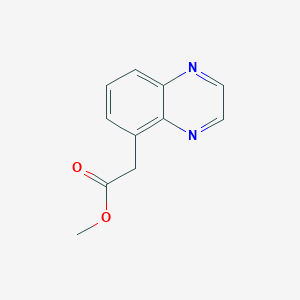
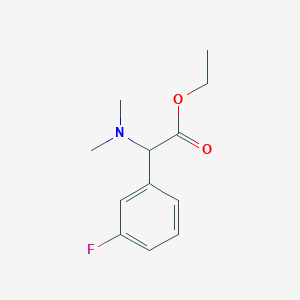
![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)
